N-炔丙基吩噻嗪

描述

“N-Propargyl Phenothiazine” is a compound that has been used in various research areas due to its intriguing chemical and physical properties . It has been utilized in the design and synthesis of novel anticancer agents in medicinal chemistry . Phenothiazine derivatives have been shown to inhibit migration and tubulin polymerization against gastric cancer MGC-803 cells . They have also been designed for inhibiting acetylcholinesterase and tau protein involved in Alzheimer’s disease .

Synthesis Analysis

Phenothiazines have been synthesized using a ring-fusion approach to extend the conjugation length . The propargyl group, a highly versatile moiety, has been introduced into small-molecule building blocks to open up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates have seen remarkable progress in the last decade .

Molecular Structure Analysis

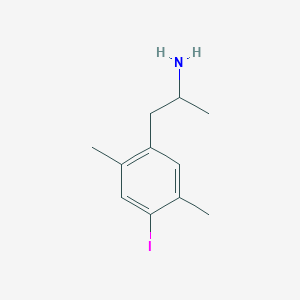

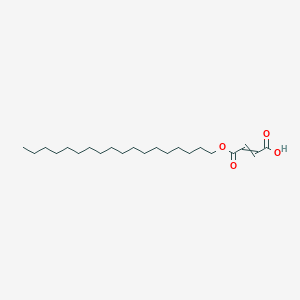

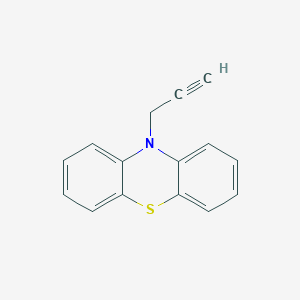

Phenothiazines are fused polycyclic compounds that contain heteroatoms namely sulfur and nitrogen that form the dibenzo-1,4-thiazine scaffold . In phenothiazine, the nitrogen atom present in the 10th position is replaced with alkyl or acyl groups, as well as minor groups at the 2nd position .

Chemical Reactions Analysis

Phenothiazines have intriguing π-conjugation length-dependent photophysical and redox properties . They have been used in photocatalytic performance towards visible-light-driven oxidative coupling reactions of amines . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Physical And Chemical Properties Analysis

Phenothiazines exhibit intriguing chemical and physical properties due to their easy chemical functionalization . They have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics, which is largely attributed to the electron-rich nature of sulphur and nitrogen heteroatoms .

科学研究应用

1. 抗肿瘤和抗癌特性

N-炔丙基吩噻嗪衍生物,如 A4(10-(3-(哌嗪-1-基)丙基)-2-(三氟甲基)-10H-吩噻嗪),作为抗肿瘤剂已显示出有希望的结果。它们在口腔癌细胞中表现出诱导细胞凋亡的活性,展示了它们在癌症治疗中的潜力 (Wu 等,2016)。吩噻嗪也因其抗癌特性而受到认可,显示出破坏癌细胞和使其对化疗敏感的潜力 (Varga 等,2017)。

2. 药理学探索

N-炔丙基吩噻嗪的母体结构吩噻嗪因其多样的药理学应用而被研究。这些研究不仅包括它们众所周知的抗精神病作用,还包括它们在治疗阿尔茨海默病和帕金森病等神经退行性疾病中的潜力 (Ohlow 和 Moosmann,2011)。

3. 法呢基转移酶的抑制

N-炔丙基吩噻嗪衍生物已被评估其对人法呢基转移酶的抑制潜力,该酶与癌症发展有关。某些衍生物,如带有酪氨酸残基的炔丙基酯,已显示出显着的生物潜力,突出了吩噻嗪单元在这些抑制剂中的重要性 (Dumitriu 等,2014)。

4. 抗分枝杆菌特性

已研究特定的吩噻嗪衍生物作为抗分枝杆菌候选药物的潜力。这些研究的重点是修饰吩噻嗪核心以消除不希望的多巴胺和血清素受体结合,同时保留抗分枝杆菌活性,对结核分枝杆菌显示出前景 (Salie 等,2014)。

5. 与 DNA 的相互作用

吩噻嗪以其与 DNA 相互作用的能力而闻名,这与其作为 DNA 光敏剂以及了解其与双链 DNA 结合模式有关。此特性对于它们的治疗应用至关重要,包括它们在纳米技术和催化中的潜在用途 (Rosu 等,2008)。

未来方向

The propargyl group opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

10-prop-2-ynylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJXSXLOBLUWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507790 | |

| Record name | 10-(Prop-2-yn-1-yl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propargyl Phenothiazine | |

CAS RN |

4282-78-4 | |

| Record name | 10-(2-Propyn-1-yl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Prop-2-yn-1-yl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)